2,6-Difluorophenyltributyltin
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Overview
Description
2,6-Difluorophenyltributyltin is an organotin compound characterized by the presence of two fluorine atoms on the phenyl ring and three butyl groups attached to the tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorophenyltributyltin typically involves the reaction of 2,6-difluorophenylmagnesium bromide with tributyltin chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorophenyltributyltin undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Hydrogen peroxide or halogens in an organic solvent.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles on the phenyl ring.
Oxidation Reactions: Oxidized tin species.
Reduction Reactions: Reduced organotin compounds.
Scientific Research Applications
2,6-Difluorophenyltributyltin has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenyltributyltin involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- 2,6-Difluorophenyltrimethyltin
- 2,6-Difluorophenyldimethyltin
- 2,6-Difluorophenyltriphenyltin
Comparison: 2,6-Difluorophenyltributyltin is unique due to the presence of three butyl groups attached to the tin atom, which imparts distinct chemical and physical properties compared to its analogs. The butyl groups enhance the compound’s solubility in organic solvents and influence its reactivity in chemical reactions. Additionally, the fluorine atoms on the phenyl ring contribute to the compound’s stability and biological activity, making it a valuable reagent in various applications.
Properties
IUPAC Name |
tributyl-(2,6-difluorophenyl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.3C4H9.Sn/c7-5-2-1-3-6(8)4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHSKKNYFFRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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